1-Phenyl-3-(prop-2-enoyl)urea
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Description
Scientific Research Applications
Synthesis and Anti-nociceptive Activity
1-Phenyl-3-(prop-2-enoyl)urea derivatives have been studied for their anti-nociceptive properties. A series of these compounds were synthesized and evaluated against pain in mice. Preliminary results indicate promising anti-nociceptive activity in various pain models, comparable to some well-known analgesics (Santos et al., 2008).
Antimicrobial Activities
Some derivatives of 1-Phenyl-3-(prop-2-enoyl)urea have been prepared and studied for their antimicrobial activities. These compounds have been synthesized by a specific process involving the condensation of certain imidazolone derivatives with urea and potassium hydroxide, demonstrating potential in antimicrobial applications (Patel et al., 2010).
Insecticidal Properties
Research has also been conducted on N-phenyl-N'-(5-phenyl-2-furoyl) urea compounds, which include derivatives of 1-Phenyl-3-(prop-2-enoyl)urea. These compounds showed significant inhibitory activity on mosquito larvae, indicating potential insecticidal properties (Xin-ling, 2002).
Antihyperglycemic Effects
Studies have shown that chalcone based 1-Phenyl-3-(prop-2-enoyl)urea derivatives possess antihyperglycemic effects. These compounds were tested in diabetic rat models and demonstrated significant reductions in blood glucose levels and improved serum biochemical parameters (Acharjee et al., 2018).
Thermochemical Properties
Research has also focused on the thermochemical properties of phenyl substituted ureas, including 1-Phenyl-3-(prop-2-enoyl)urea derivatives. These studies involve high-precision calorimetry and vapor pressure measurements to understand the thermochemical behavior of these compounds (Verevkin et al., 2019).
Potential as Antiangiogenic Agents
Novel urea derivatives of 1-Phenyl-3-(prop-2-enoyl)urea have been synthesized and evaluated as potential cancer therapeutics. Some of these compounds exhibited significant cytotoxic effects against cancer cell lines and demonstrated antiangiogenic activity, indicating their potential in cancer treatment (Sanphanya et al., 2012).
properties
IUPAC Name |
N-(phenylcarbamoyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(13)12-10(14)11-8-6-4-3-5-7-8/h2-7H,1H2,(H2,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJPYSLOJFWBAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(=O)NC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516456 |
Source
|
Record name | N-(Phenylcarbamoyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20516456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(prop-2-enoyl)urea | |
CAS RN |
71868-35-4 |
Source
|
Record name | N-(Phenylcarbamoyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20516456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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